molecular formula C16H10IN3O B8580793 4-Iodo-2-(isoquinolin-5-yl)furo[2,3-c]pyridin-7-amine

4-Iodo-2-(isoquinolin-5-yl)furo[2,3-c]pyridin-7-amine

Cat. No. B8580793
M. Wt: 387.17 g/mol
InChI Key: AUVCUFCSEAHEGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08378104B2

Procedure details

The title compound was prepared in 65% yield from 2-phenylfuro[2,3-c]pyridin-7-amine by a procedure analogous to Intermediate 10, Step B. 1H NMR (300 MHz, CDCl3): δ ppm 4.84 (brs, 2H), 6.87 (s, 1H), 7.40-7.55 (m, 3H), 7.85-7.88 (m, 2H), 8.08 (s, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
65%

Identifiers

REACTION_CXSMILES
C1(C2OC3=C(N)N=CC=C3C=2)C=CC=CC=1.[I:17][C:18]1[CH:23]=[N:22][C:21]([NH2:24])=[C:20]2[O:25][C:26]([C:28]3[CH:37]=[CH:36][CH:35]=[C:34]4[C:29]=3C=CN=C4)=[CH:27][C:19]=12>>[I:17][C:18]1[CH:23]=[N:22][C:21]([NH2:24])=[C:20]2[O:25][C:26]([C:28]3[CH:37]=[CH:36][CH:35]=[CH:34][CH:29]=3)=[CH:27][C:19]=12

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C1=CC=2C(=C(N=CC2)N)O1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC1=C2C(=C(N=C1)N)OC(=C2)C2=C1C=CN=CC1=CC=C2

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
IC1=C2C(=C(N=C1)N)OC(=C2)C2=CC=CC=C2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.